molecular formula C12H23NO4 B14670063 diethyl (2S)-2-(diethylamino)butanedioate CAS No. 42932-14-9

diethyl (2S)-2-(diethylamino)butanedioate

Cat. No.: B14670063
CAS No.: 42932-14-9
M. Wt: 245.32 g/mol
InChI Key: WOOGLUNDBRHHGT-JTQLQIEISA-N
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Description

Diethyl (2S)-2-(diethylamino)butanedioate is an organic compound with the molecular formula C10H19NO4 It is a derivative of butanedioic acid, featuring a diethylamino group attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (2S)-2-(diethylamino)butanedioate typically involves the esterification of butanedioic acid derivatives with diethylamine. One common method is the reaction of diethylamine with diethyl butanedioate under acidic or basic conditions to facilitate the formation of the desired ester. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, can further enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Diethyl (2S)-2-(diethylamino)butanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The diethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Formation of oxo derivatives and carboxylic acids.

    Reduction: Production of diols and alcohols.

    Substitution: Generation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Diethyl (2S)-2-(diethylamino)butanedioate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of diethyl (2S)-2-(diethylamino)butanedioate involves its interaction with molecular targets such as enzymes and receptors. The diethylamino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. Additionally, the ester groups can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    Diethyl butanedioate: Lacks the diethylamino group, resulting in different chemical reactivity and applications.

    Diethyl (2S)-2-(methylamino)butanedioate: Contains a methylamino group instead of a diethylamino group, leading to variations in its chemical and biological properties.

Uniqueness

Diethyl (2S)-2-(diethylamino)butanedioate is unique due to the presence of the diethylamino group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and therapeutic agents.

Properties

CAS No.

42932-14-9

Molecular Formula

C12H23NO4

Molecular Weight

245.32 g/mol

IUPAC Name

diethyl (2S)-2-(diethylamino)butanedioate

InChI

InChI=1S/C12H23NO4/c1-5-13(6-2)10(12(15)17-8-4)9-11(14)16-7-3/h10H,5-9H2,1-4H3/t10-/m0/s1

InChI Key

WOOGLUNDBRHHGT-JTQLQIEISA-N

Isomeric SMILES

CCN(CC)[C@@H](CC(=O)OCC)C(=O)OCC

Canonical SMILES

CCN(CC)C(CC(=O)OCC)C(=O)OCC

Origin of Product

United States

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